N'-hydroxy-3-methylpentanimidamide
Description
N'-Hydroxy-3-methylpentanimidamide (IUPAC name: this compound) is an amidine derivative characterized by a hydroxy group attached to the amidine nitrogen and a branched pentyl chain with a methyl substituent at the third carbon. Amidines, in general, are known for their strong basicity due to the resonance stabilization of the protonated form, making them valuable in catalysis, pharmaceuticals, and materials science .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N'-hydroxy-3-methylpentanimidamide |
InChI |
InChI=1S/C6H14N2O/c1-3-5(2)4-6(7)8-9/h5,9H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
YSMYOPBWVYWHMP-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(C)C/C(=N/O)/N |
Canonical SMILES |
CCC(C)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-3-methylpentanimidamide typically involves the reaction of 3-methylpentanamide with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the hydroxy-imidamide structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of N’-hydroxy-3-methylpentanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-methylpentanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide structure can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidamides with various functional groups.
Scientific Research Applications
N’-hydroxy-3-methylpentanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-hydroxy-3-methylpentanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidamide structure can interact with nucleophilic sites in biological molecules, affecting their function. These interactions lead to the modulation of biochemical pathways and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Amidines vs. Amides and Hydroxamic Acids
- N'-Hydroxy-3-(methylamino)propanimidamide (C₄H₁₁N₃O, MW 117.15): A shorter-chain amidine with a methylamino substituent. Its smaller size may enhance solubility but reduce steric hindrance compared to the pentanimidamide analog .
- N-(6-Chloro-3-pyridazinyl)pentanamide (C₉H₁₂ClN₃O, MW 213.66): An amide derivative with a pyridazinyl group. Amides are less basic than amidines, affecting their reactivity in nucleophilic reactions .
- Hydroxamic Acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) : These compounds exhibit metal-chelating properties, unlike amidines, making them relevant in antioxidant and enzyme inhibition studies .
Key Functional Group Properties
| Compound Type | Functional Group | Basicity (pKₐ) | Common Applications |
|---|---|---|---|
| Amidines | C(=NH)NHOH | High (~10-12) | Catalysis, pharmaceuticals |
| Amides | C(=O)NH₂ | Low (~0-1) | Polymers, drug delivery |
| Hydroxamic Acids | C(=O)N(OH)R | Moderate | Metal chelation, inhibitors |
Substituent Effects
Alkyl Chain Length and Branching
- N'-Hydroxy-2-phenylethanimidamide (C₈H₁₀N₂O, MW 150.18): Features a phenyl group, enhancing aromatic interactions but reducing flexibility compared to the aliphatic 3-methylpentane chain in the target compound .
Substituent Impact Table
| Compound | Substituent | Molecular Weight | Notable Properties |
|---|---|---|---|
| N'-Hydroxy-3-methylpentanimidamide | 3-Methylpentyl | ~144.21 (est.) | Branched hydrophobicity |
| N'-Hydroxy-2-phenylethanimidamide | Phenyl | 150.18 | Aromatic π-π interactions |
| N'-Hydroxy-3-(pyrazol-1-yl)propanimidamide | Pyrazole | 155.16 | Heterocyclic polarity |
Biological Activity
N'-Hydroxy-3-methylpentanimidamide is a compound of interest due to its potential biological activities. This article reviews various studies and findings related to its biological effects, mechanisms of action, and therapeutic potential.
- Chemical Formula : C6H14N2O
- Molecular Weight : 130.19 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential role in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, which contributes to its antimicrobial effects.
- Radical Scavenging : Its ability to donate electrons allows it to neutralize reactive oxygen species (ROS), thereby exerting antioxidant effects.
- Cell Membrane Disruption : The hydrophobic nature of the compound facilitates its incorporation into lipid membranes, leading to increased permeability and eventual cell death.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Natural Products, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound was effective at low concentrations, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting its potential as an alternative therapeutic agent .
Study 2: Antioxidant Properties
Another study focused on the antioxidant properties of this compound using in vitro models. The findings revealed that the compound significantly reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This suggests its potential application in protective therapies against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
